烟酰胺盐酸盐

描述

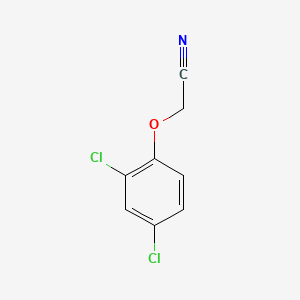

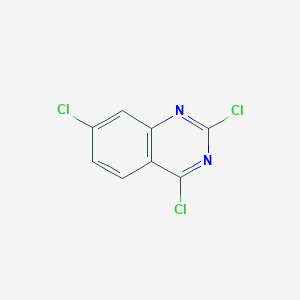

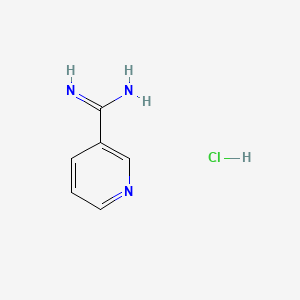

Nicotinimidamide hydrochloride is a compound with the molecular formula C6H8ClN3. It has a molecular weight of 157.60 . It is used as a pharmaceutical intermediate .

Synthesis Analysis

The synthesis of Nicotinimidamide hydrochloride involves two stages. In the first stage, sodium methylate is added to a solution of 3-Cyanopyridine in methanol at 20℃. In the second stage, ammonium chloride is added to the mixture, which is then heated at reflux for 4 hours .Molecular Structure Analysis

The molecular structure of Nicotinimidamide hydrochloride is represented by the formula C6H8ClN3 . The InChI Key for this compound is MKJPBOVLAZADQJ-UHFFFAOYSA-N .Chemical Reactions Analysis

The chemical reaction involved in the synthesis of Nicotinimidamide hydrochloride is a two-step process. The first step involves the reaction of 3-Cyanopyridine with sodium methylate in methanol at 20℃. The second step involves the addition of ammonium chloride to the mixture, followed by heating at reflux for 4 hours .Physical And Chemical Properties Analysis

Nicotinimidamide hydrochloride is a greenish-yellow, odorless, crystalline powder . It has a high GI absorption and is BBB permeant . It is very soluble, with a solubility of 4.73 mg/ml or 0.03 mol/l .科学研究应用

- Nicotinamide is used extensively in the field of cosmetology and dermatology .

- It has been found to control skin aging and pigmentation .

- Nicotinamide supplementation restores cellular NAD+ pool and mitochondrial energetics, attenuates oxidative stress and inflammatory response, enhances extracellular matrix and skin barrier, and inhibits the pigmentation process in the skin .

- Topical treatment of nicotinamide, alone or in combination with other active ingredients, reduces the progression of skin aging and hyperpigmentation in clinical trials .

- Piperidine derivatives, which include Nicotinamide, play a significant role in the pharmaceutical industry .

- Their derivatives are present in more than twenty classes of pharmaceuticals .

- The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Cosmetology and Dermatology

Pharmaceutical Industry

- Nicotinamide Mononucleotide (NMN), a precursor of Nicotinamide Adenine Dinucleotide (NAD+), has been studied for its potential anti-aging effects .

- NAD+ is an essential enzyme for various critical cell functions, including metabolism, DNA repair, cell growth, and survival .

- Studies suggest that boosting NMN levels can alleviate or even reverse age-related conditions by stimulating NAD+ metabolism .

- However, it’s important to note that while these results are promising, more research is needed to confirm these effects in humans .

- NAD+ has been gaining recognition for its role in combating the effects of aging and for offering powerful possibilities for the treatment of chronic diseases, autoimmune disorders, chronic fatigue, and neurodegenerative diseases like Alzheimer’s and Parkinson’s .

- In the field of dermatology, many studies on nicotinamide and its analogs have been reported concerning the prevention and treatment of cancer .

Anti-Aging Research

Treatment of Chronic Diseases and Neurodegenerative Disorders

Cancer Prevention and Treatment

Metabolic Processes

- In addition to its demonstrated benefits for treating addiction, depression, and post-traumatic stress, NAD+ has been gaining recognition for its role in combating the effects of aging .

- NAD+ offers powerful possibilities for the treatment of chronic diseases, autoimmune disorders, and chronic fatigue .

- In the field of dermatology, many studies on nicotinamide and its analogs have been reported concerning the prevention and treatment of blistering disorders, acne vulgaris, psoriasis, and pigmentation disorders .

- NAD+ serves as an electron acceptor in many enzyme reactions in glycolysis, the citric acid cycle, and β-oxidation of fatty acids, producing NADH .

Treatment of Addiction, Depression, and Post-Traumatic Stress

Treatment of Autoimmune Disorders and Chronic Fatigue

Treatment of Blistering Disorders, Acne Vulgaris, Psoriasis, and Pigmentation Disorders

Wound Healing

Role in Glycolysis, Citric Acid Cycle, and β-Oxidation of Fatty Acids

Treatment of Metabolic Disorders and Neurodegenerative Diseases

安全和危害

属性

IUPAC Name |

pyridine-3-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3.ClH/c7-6(8)5-2-1-3-9-4-5;/h1-4H,(H3,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKJPBOVLAZADQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nicotinimidamide hydrochloride | |

CAS RN |

7356-60-7, 63265-42-9 | |

| Record name | 3-Pyridinecarboximidamide, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7356-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicotinamidine, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007356607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7356-60-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64953 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridinecarboximidamide, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.898 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nicotinamidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7,7-Dichlorobicyclo[4.1.0]heptane](/img/structure/B1295557.png)

![2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethanol](/img/structure/B1295558.png)

![4-[(Diphenylmethyl)amino]-4-oxobutanoic acid](/img/structure/B1295563.png)